molecular formula C19H18O3 B5398410 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B5398410
M. Wt: 294.3 g/mol
InChI Key: AGMFDOOWGCLDQI-UHFFFAOYSA-N
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Description

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family It is characterized by its chromen-4-one core structure, which is a fused ring system containing a benzene ring and a pyrone ring

Scientific Research Applications

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the methoxy group at the 7-position can enhance its stability and modify its interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

6-ethyl-7-methoxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)18(19(15)20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMFDOOWGCLDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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